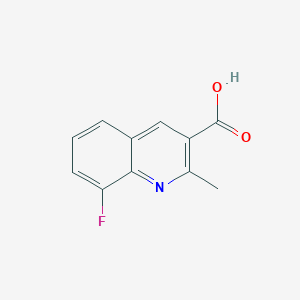

8-Fluoro-2-methylquinoline-3-carboxylic acid

Beschreibung

8-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 8, a methyl group at position 2, and a carboxylic acid moiety at position 3. Quinoline-based compounds are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, driven by their ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking .

Eigenschaften

IUPAC Name |

8-fluoro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIQXPESMYOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pfitzinger Reaction-Based Approaches

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for derivatives like 8-fluoro-2-methylquinoline-3-carboxylic acid. This method involves condensing 7-fluoroindoline-2,3-dione (1 ) with 1-chloropropan-2-one (2 ) in the presence of aqueous calcium oxide at 80°C.

Procedure :

-

Step 1 : 7-Fluoroindoline-2,3-dione (100 g, 0.60 mol) is stirred with calcium oxide in water at 80°C.

-

Step 2 : 1-Chloropropan-2-one (54.6 mL, 0.66 mol) is added dropwise, and the mixture is refluxed for 7 hours.

-

Step 3 : Acidification with concentrated HCl precipitates 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3 ) as a yellow solid (60% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Yield | 60% |

| δ 8.95 (d, Hz), 7.37–7.32 (m), 2.53 (s) | |

| LCMS () | 221.9 (M + H)+ |

While this method produces the 4-carboxylic acid isomer, analogous strategies could target the 3-carboxylic acid by modifying the starting material’s substitution pattern.

Decarboxylation and Functionalization

Decarboxylation of intermediates like 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3 ) in nitrobenzene at 210°C yields 8-fluoro-2-methylquinolin-3-ol (4 ) (75% yield). Subsequent oxidation or carboxylation steps could introduce the carboxylic acid group at position 3.

Example Protocol :

-

Step 1 : 3 (100 g, 452.48 mmol) is heated in nitrobenzene (800 mL) at 210–220°C for 7 hours.

-

Step 2 : The crude product is washed with acetone to isolate 4 (brown solid).

Oxidation to Carboxylic Acid :

Introducing a carboxylic acid group at position 3 would require oxidizing a methyl or hydroxyl group. For example:

-

Reagent : Potassium permanganate () in acidic or basic conditions.

-

Conditions : Reflux in aqueous or .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for quinolines. A modified protocol could involve:

-

Reactants : Fluoro-substituted aniline derivatives and α,β-unsaturated carbonyl compounds.

-

Conditions : 150–200 W, 100–150°C, 20–30 minutes.

-

Advantages : 20–30% higher yields compared to conventional heating.

Reaction Mechanisms and Optimization

Cyclization Pathways

The Pfitzinger reaction proceeds via:

-

Formation of a Schiff base between the indoline-dione and ketone.

-

Cyclization to form the quinoline core.

Mechanistic Insights :

Regioselectivity is influenced by electron-withdrawing groups (e.g., fluorine), which direct cyclization to specific positions.

Fluorination Strategies

Direct fluorination of the quinoline ring is challenging due to side reactions. Preferred methods include:

-

Electrophilic Fluorination : Using or .

-

Nucleophilic Aromatic Substitution : Replacing chlorine or bromine with fluorine using or .

Industrial-Scale Production

Large-scale synthesis requires:

-

Continuous Flow Reactors : To maintain precise temperature control.

-

Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) to improve yield.

-

Solvent Recycling : Nitrobenzene or DMSO recovery to reduce costs.

Purification and Characterization

Chromatographic Methods :

-

Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients.

-

HPLC : Reverse-phase C18 columns for final purity assessment.

Spectroscopic Data :

Wirkmechanismus

The mechanism of action of 8-Fluoro-2-methylquinoline-3-carboxylic acid depends on its specific application:

Biological Activity: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function.

Chemical Reactivity: The fluorine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of enzymes involved in metabolic pathways.

Receptors: Interaction with cellular receptors, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

8-Fluoro-2-(trifluoromethyl)-3-quinolinecarboxylic Acid

- Structural Differences : Replaces the methyl group at position 2 with a trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group increases acidity at the carboxylic acid (pKa ~1.5–2.0) compared to the methyl group (pKa ~3–4), enhancing solubility in polar solvents .

- Biological Relevance : Trifluoromethyl groups often improve metabolic stability and target binding affinity in drug design .

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid (NSC 368390)

- Structural Differences : Fluorine at position 6, a biphenyl group at position 2, and a carboxylic acid at position 4.

- Mechanism: Inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis, leading to cytotoxic depletion of pyrimidine nucleotides.

- Efficacy: Demonstrated >90% inhibition of human tumor xenografts (e.g., colon, breast) at 20–40 mg/kg doses .

- Comparison : The 3-carboxylic acid position in the target compound may alter hydrogen-bonding interactions with DHODH compared to the 4-carboxylic acid in NSC 368390.

7,8-Difluoroquinoline-3-carboxylic Acid

- Structural Differences : Additional fluorine at position 5.

- Electronic Effects : Increased electronegativity enhances reactivity in electrophilic substitution reactions.

- Solubility: The difluoro substitution reduces logP (predicted ~1.8) compared to mono-fluoro analogs (logP ~2.2), improving aqueous solubility .

8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

- Structural Differences : Hydroxyl group at position 4 instead of a carboxylic acid.

- Acidity : The hydroxyl group (pKa ~9–10) is less acidic than the carboxylic acid (pKa ~3–4), reducing ionization at physiological pH.

Key Research Findings

- Substituent Position Matters : The position of the carboxylic acid (3 vs. 4) significantly impacts target binding. For example, NSC 368390’s 4-carboxylic acid aligns with DHODH’s active-site residues, while 3-carboxylic acid derivatives may favor alternative targets .

- Fluorine Enhances Bioavailability: Fluorine at position 8 improves membrane permeability and resistance to oxidative metabolism, a feature shared with 8-fluoroquinolones like ciprofloxacin .

- Methyl vs. Bulkier Groups : The methyl group at position 2 in the target compound may offer a balance between steric hindrance and lipophilicity, unlike bulkier groups (e.g., biphenyl in NSC 368390), which enhance target affinity but reduce solubility .

Biologische Aktivität

8-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a quinoline core, which is a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of the fluorine atom at the 8-position enhances its biological activity and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry.

Structural Formula

- Molecular Weight: Approximately 219.24 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study comparing the compound with standard antibiotics found it to have promising efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

| S. agalactiae | 100 µM |

The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or function, similar to other quinoline derivatives .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown activity against cancer cell lines, indicating its ability to inhibit tumor growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways or by disrupting mitochondrial function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity involved in cellular signaling pathways.

Further studies are needed to elucidate these mechanisms fully and identify specific targets within biological systems.

Case Studies

-

Antimicrobial Activity:

A case study conducted on the efficacy of this compound against multidrug-resistant strains of E. coli demonstrated that it could serve as a potential alternative treatment in antibiotic-resistant infections. -

Anticancer Research:

A study published in a peer-reviewed journal reported that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 8-fluoro-2-methylquinoline-3-carboxylic acid exhibit significant antimicrobial properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Initial investigations have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest. Further pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate its therapeutic efficacy against various cancer types.

Interaction with Biological Targets

This compound may target G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. The development of allosteric modulators based on this compound could lead to novel treatments for central nervous system disorders .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Carboxylation : Utilizing carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.

- Fluorination : Employing fluorinating agents to achieve the desired substitution at the 8-position of the quinoline ring.

These synthetic strategies highlight the versatility of this compound in organic synthesis, allowing for modifications that can enhance its biological activity.

Material Science Applications

Given its unique properties, this compound may also find applications in materials science. Its ability to form complexes with metals could be explored for developing new functional materials, such as sensors or catalysts.

Q & A

Q. What are the common synthesis routes for 8-Fluoro-2-methylquinoline-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include fluorination at position 8, methylation at position 2, and carboxylation at position 3. Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) for fluorination and carboxylation steps to enhance reaction efficiency .

- Catalyst selection : Using palladium or copper catalysts for cross-coupling reactions to introduce the methyl group .

- Inert atmosphere : Performing reactions under nitrogen or argon to prevent oxidation of intermediates .

- Purification : Employing column chromatography or recrystallization to achieve >95% purity, critical for downstream applications .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

A combination of techniques ensures accurate structural elucidation:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C8, methyl at C2) and carboxylic acid protonation state .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHFNO) and detects isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for detecting unreacted precursors or byproducts .

Advanced Questions

Q. How do the positions of fluorine and methyl substituents on the quinoline ring influence the compound's biological activity and chemical reactivity?

Substituent positions critically affect electronic and steric properties:

- Fluorine at C8 : Enhances electron-withdrawing effects, increasing acidity of the carboxylic acid group and improving binding to enzymatic targets (e.g., bacterial topoisomerases) .

- Methyl at C2 : Introduces steric hindrance, modulating interactions with hydrophobic pockets in proteins. Comparative studies with analogs (e.g., 8-Fluoro-5-methylquinoline-2-carboxylic acid) show reduced antibacterial activity when the methyl group is relocated, suggesting position-dependent steric effects .

- Methodological approach : Systematic synthesis of positional isomers followed by enzymatic inhibition assays and computational docking studies can isolate substituent contributions .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?

Discrepancies often arise from variations in experimental design or compound purity. Mitigation strategies include:

- Standardized protocols : Adopting uniform MIC (Minimum Inhibitory Concentration) testing conditions (e.g., Mueller-Hinton agar for antibacterial assays) to enable cross-study comparisons .

- Impurity profiling : Using LC-MS to identify and quantify trace byproducts (e.g., de-fluorinated or demethylated derivatives) that may skew activity results .

- Control compounds : Including structurally similar analogs (e.g., 6-Fluoroquinoline-3-carboxylic acid) to benchmark activity and validate target specificity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced therapeutic potential?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations provide mechanistic insights:

- Binding affinity predictions : Docking studies with bacterial gyrase or human kinase targets identify optimal substituent configurations for stronger hydrogen bonding or π-π interactions .

- Solubility optimization : DFT-based calculations predict logP values, guiding the introduction of polar groups (e.g., hydroxyl or amine) to improve aqueous solubility without compromising activity .

- Metabolic stability : Machine learning models trained on cytochrome P450 metabolism data can flag derivatives prone to rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.